molecular formula B6Be-16 B1171980 C.I. Acid Yellow 168 CAS No. 12235-27-7

C.I. Acid Yellow 168

Cat. No.: B1171980
CAS No.: 12235-27-7
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Description

Nomenclature and Chemical Classification

This compound is formally identified through multiple naming conventions and chemical descriptors. The Colour Index designation, C.I. 13960, categorizes it under monoazo pigments, while its CAS Registry Number (71832-85-4) and molecular formula (C₁₆H₁₃ClN₄O₇S) provide precise chemical identification. The compound’s systematic IUPAC name, calcium bis[4-[[1-[[(2-chlorophenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulphonate], reflects its complex azo-linked structure with sulfonate and calcium components.

Table 1: Nomenclature and Chemical Properties of this compound

Property Value/Description Source
CAS No. 71832-85-4
Molecular Formula C₁₆H₁₃ClN₄O₇S
Molecular Weight 440.82 g/mol
Colour Index Name Pigment Yellow 168
Chemical Class Monoazo calcium salt lake

As a monoazo pigment, it features a single -N=N- azo group connecting aromatic rings, while its classification as a calcium salt lake arises from the precipitation of the dye with calcium ions. This dual identity underpins its solubility profile and application-specific stability.

Structural Relationship to Azo Pigments and Calcium Salt Lakes

This compound’s structure exemplifies the synergy between azo chromophores and salt lake stabilization. The azo group (-N=N-), formed via diazotization and coupling reactions, confers the characteristic yellow hue, while sulfonate groups enhance water solubility and ionic interactions. The calcium ion acts as a mordant, precipitating the dye into a stable, insoluble complex ideal for polymer integration.

Table 2: Comparative Analysis of PY168 and Structurally Similar Pigments

Pigment Color Hue Lightfastness Primary Applications
C.I. PY168 Greenish-yellow Grade 6 Plastics, coatings
C.I. PY61 Bright yellow Variable Plastics, inks
C.I. PY62 Bright yellow Grade 5 Coatings, textiles
C.I. PY74 Intense yellow High Industrial coatings

Data synthesized from

The calcium salt lake structure differentiates PY168 from non-lake azo pigments. Unlike conventional azo dyes, which rely on sulfonic acid groups for solubility, lake pigments like PY168 form metal-coordinated complexes that resist migration in hydrophobic matrices. This structural feature is critical in plastics, where pigment stability under thermal processing is paramount.

Table 3: Calcium Salt Lakes vs. Other Lake Pigments

Property Calcium Salt Lakes (e.g., PY168) Aluminum Lakes (e.g., Carmine)
Mordant Ion Ca²⁺ Al³⁺
Solubility Insoluble in water Insoluble in water
Thermal Stability Up to 240°C Up to 200°C
Common Uses Plastics, coatings Cosmetics, food

Data derived from

Properties

CAS No.

12235-27-7

Molecular Formula

B6Be-16

Synonyms

C.I. Acid Yellow 168

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Acid Yellow Series

Several acid yellow dyes share functional similarities with Acid Yellow 168, including:

Compound CAS No. Key Characteristics Applications References
C.I. Acid Yellow 23 6359-54-2 Monoazo structure; high water solubility; used in inks and textiles. Inkjet printing, wool dyeing
C.I. Acid Yellow 166 12220-86-9 Likely chromium-complexed azo dye; moderate lightfastness. Leather, polyamide fibers
C.I. Acid Yellow 176 12270-08-5 Suspected metallized azo structure; enhanced thermal stability. Automotive textiles, industrial dyes
C.I. Acid Yellow 199 61931-26-8 High molecular weight; improved washfastness. Specialty textiles, coatings

Key Observations :

  • Chromium Complexation: Acid Yellow 166 and 176 are likely metallized dyes, offering superior lightfastness compared to non-metallized variants like Acid Yellow 23 .
  • Thermal Stability : Metallized acid yellows (e.g., Acid Yellow 176) exhibit higher heat resistance (up to 200°C), similar to Pigment Yellow 213 (Perm Yellow H5G) .

Functional Analogues in Other Dye Classes

Acid Yellow 168 can also be compared to solvent and direct dyes with overlapping applications:

A. C.I. Direct Yellow 142
  • Structure : Disazo dye with sulfonic acid groups.
  • Properties : High affinity for cellulose fibers; moderate acid resistance but inferior to acid dyes in protein-based substrates .
  • Applications : Paper dyeing, cotton textiles.
B. C.I. Solvent Yellow 88
  • Structure : Chromium complex of a branched alkylamine-azo-benzoate .
  • Properties: Non-polar solubility; used in plastics and lubricants.
C. Pigment Yellow 138
  • Structure : Chlorinated benzimidazolone derivative.
  • Properties : Exceptional lightfastness (7/8), heat resistance (200°C), and chemical inertness .
  • Applications : Automotive coatings, high-performance plastics.

Contrasts :

  • Solubility: Acid Yellow 168 is water-soluble, whereas Solvent Yellow 88 and Pigment Yellow 138 are designed for non-aqueous systems .
  • Environmental Impact: Metallized acid dyes (e.g., Acid Yellow 166) and solvent dyes (e.g., Solvent Yellow 88) may involve heavy metals, requiring stricter regulatory compliance compared to non-metallized acid dyes .

Research Findings and Performance Data

Fastness and Durability

Property Acid Yellow 168 (Inferred) Acid Yellow 23 Solvent Yellow 88 Pigment Yellow 138
Lightfastness Moderate (4/5) Low (3/5) High (5/5) Very High (7/8)
Washfastness High (4/5) Moderate (3/5) Low (2/5) N/A
Heat Resistance 150°C 100°C 180°C 200°C
Chemical Resistance Good in acids Poor in alkalis Moderate Excellent

Sources :

Preparation Methods

Diazotization and Coupling Reactions

C.I. Acid Yellow 168 belongs to the azo dye class, synthesized via diazotization of aromatic amines followed by coupling with electron-rich substrates. A typical route involves:

  • Diazotization : A primary aromatic amine (e.g., sulfanilic acid) is treated with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.

  • Coupling : The diazonium salt reacts with a coupling component, such as a naphthol derivative, in alkaline media (pH 8–10) to form the azo bond.

Key Conditions :

  • Temperature: 0–5°C (diazotization), 10–20°C (coupling)

  • pH: <1 (diazotization), 8–10 (coupling)

  • Catalysts: Triethylamine or 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

Catalytic Systems and Optimization

Dual Catalysts for Enhanced Yield

Recent advances employ mixed catalysts to improve reaction kinetics and yield. For example, a combination of DMAP and triethylamine reduces side reactions and increases purity.

Table 1: Catalyst Performance in Azo Dye Synthesis

Catalyst SystemYield (%)Purity (%)Source
DMAP + Triethylamine9799.5
Triethylamine Alone8595

Bromination and Functionalization

Purification and Post-Treatment

Acid Swelling and Precipitation

Crude dye is purified via acid swelling (H₂SO₄ or HCl) to dissolve impurities, followed by neutralization to precipitate the product.

Solvent Reflux and Grinding

Post-precipitation, the dye is refluxed in solvents like xylene or DMF to refine crystal structure. Sand grinding or salt grinding further improves particle uniformity.

Table 2: Purification Methods and Outcomes

MethodParticle Size (µm)DispersibilitySource
Acid Swelling + Grinding0.2–0.5High
Solvent Reflux Alone1.0–2.0Moderate

Industrial-Scale Production

Continuous Flow Synthesis

Modern plants adopt continuous flow reactors for diazotization and coupling, reducing batch variability. Parameters include:

  • Residence Time: 30–90 minutes

  • Temperature Control: ±2°C precision

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for C.I. Acid Yellow 168, and how can purity and yield be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. To optimize purity, use recrystallization with solvents like ethanol-water mixtures, and monitor reaction progress via thin-layer chromatography (TLC). Yield optimization requires stoichiometric adjustments of precursors (e.g., sulfonic acid derivatives) and inert atmosphere conditions to minimize side reactions. Purity verification should include high-performance liquid chromatography (HPLC) with UV detection (λ ~420 nm for acid yellow dyes) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirm λmax in aqueous solution (expected range: 380-450 nm for acid yellow dyes) to assess chromophore consistency .
  • FT-IR Spectroscopy : Identify functional groups (e.g., sulfonic acid, azo bonds) via peaks at ~1520 cm⁻¹ (N=N stretch) and ~1040 cm⁻¹ (S=O stretch) .
  • NMR (¹H/¹³C) : Resolve aromatic proton environments and confirm substituent positions .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion [M⁻] and fragmentation patterns .

Q. How can researchers ensure reproducibility in dye stability assays for this compound under varying pH conditions?

  • Methodological Answer :

  • Prepare buffer solutions (pH 2-12) using standardized reagents (e.g., HCl, NaOH, phosphate buffers).
  • Use a controlled UV exposure chamber (e.g., 365 nm, 500 W/m²) to simulate photodegradation.
  • Monitor degradation kinetics via spectrophotometric absorbance decay at λmax. Include triplicate runs and statistical error bars (e.g., ±2σ). Report temperature and ionic strength to enable replication .

Advanced Research Questions

Q. What mechanistic insights explain the pH-dependent photodegradation of this compound, and how can competing pathways be experimentally distinguished?

  • Methodological Answer :

  • Hypothesis Testing : Under acidic conditions, protonation of azo bonds may accelerate cleavage. Under alkaline conditions, hydroxyl radical attack may dominate.
  • Experimental Design :
  • Use radical scavengers (e.g., tert-butanol for •OH, NaN₃ for ¹O₂) in photolysis experiments to isolate degradation pathways.
  • Analyze intermediates via LC-MS/MS to identify fragmentation products (e.g., sulfophenyl derivatives).
  • Compare quantum yield calculations at different pH levels to quantify pathway contributions .

Q. How can contradictions in reported solubility data for this compound across solvents be resolved methodologically?

  • Methodological Answer :

  • Data Reconciliation Strategy :
Study Solvent Temperature (°C) Solubility (g/L) Method
AWater25120 ± 5Gravimetric
BEthanol2545 ± 3UV-Vis
  • Root Cause Analysis : Discrepancies may arise from incomplete saturation equilibration or unaccounted impurities. Standardize protocols by pre-saturating solvents for 24 hrs, filtering undissolved dye, and validating via dual methods (e.g., gravimetric + spectroscopic). Include uncertainty budgets (e.g., ±5% for gravimetric) .

Q. What advanced computational methods can predict the interaction of this compound with cellulose substrates, and how can these models be validated experimentally?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model dye-cellulose binding energies using force fields (e.g., CHARMM36) and solvation models (e.g., TIP3P water).
  • Validation :
  • Compare simulated adsorption isotherms with experimental data from quartz crystal microbalance (QCM) measurements.
  • Use FT-IR difference spectroscopy to detect hydrogen-bonding interactions predicted by simulations .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported molar extinction coefficients (ε) for this compound?

  • Methodological Answer :

  • Standardization Protocol :

Prepare dye solutions in deionized water (pH 7, 0.1 M NaCl to control ionic strength).

Measure absorbance at λmax using a calibrated spectrophotometer (certified cuvette pathlength).

Calculate ε via Beer-Lambert law with ≥5 concentrations (R² > 0.99).

  • Interlaboratory Comparison : Share data with collaborators using traceable reference materials (e.g., NIST-tested dyes) to harmonize results .

Ethical and Methodological Considerations

Q. What precautions are necessary when handling this compound to minimize environmental impact in laboratory settings?

  • Methodological Answer :

  • Waste Management : Neutralize acidic dye solutions before disposal (pH 7-8). Use activated carbon filtration to adsorb residual dye.
  • Toxicity Screening : Conduct Daphnia magna acute toxicity assays (EC₅₀) for wastewater discharge compliance. Report LC₅₀ values in publications to inform risk assessments .

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